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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the deposition of molybdenum-
titanium (Mo-Ti) thin films using sputtering techniques. This document includes key properties
of Mo-Ti films, detailed experimental protocols for their deposition, and potential applications,
particularly focusing on areas of interest for scientific and biomedical research.

Introduction to Molybdenum-Titanium Sputtering
Targets

Molybdenum-titanium (Mo-Ti) sputtering targets are used to deposit thin films with a
combination of the desirable properties of both metals. Sputtering is a physical vapor
deposition (PVD) technique where atoms are ejected from a target material and deposited onto
a substrate.[1] Mo-Ti films are of interest for various applications, including semiconductors,
displays, and protective coatings, due to their potential for high strength, corrosion resistance,
and tunable electrical properties.[2][3] In the biomedical field, titanium alloys are widely used
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for implants due to their biocompatibility, and the addition of molybdenum can further enhance
mechanical properties and corrosion resistance.[2][3]

Properties of Sputtered Mo-Ti Thin Films

The properties of sputtered Mo-Ti thin films are highly dependent on the deposition parameters,
such as sputtering power, working gas pressure, and the composition of the sputtering target.
By controlling these parameters, the film's stoichiometry, microstructure, and, consequently, its
mechanical and electrical properties can be tailored.

Electrical Properties

The electrical resistivity of Mo-Ti alloy thin films is a critical parameter for electronic
applications. The resistivity can be tuned by adjusting the relative concentrations of
molybdenum and titanium. The overall resistivity of the alloy film is influenced by the individual
resistivities of Mo and Ti and the alloy's microstructure. Sputtering parameters play a significant
role; for instance, increasing the sputtering power generally leads to a decrease in the
resistivity of individual Mo and Ti films due to improved crystallinity.[4][5] Conversely, higher
argon pressure during sputtering can increase resistivity.[6]

Table 1: Influence of Sputtering Parameters on the Electrical Resistivity of Sputtered
Molybdenum and Titanium Thin Films.
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Parameter

Effect on Molybdenum
(Mo) Thin Films

Effect on Titanium (Ti) Thin
Films

Increasing power generally

decreases resistivity due to

Increasing power tends to

decrease resistivity as the

Sputtering Power ] ) o i
denser film formation and crystallinity of the films

larger grain size.[4][5] improves.

) The effect can vary, but higher
Higher pressure often leads to
) o pressure can lead to changes
Argon Pressure increased resistivity due to o )
. in film density and structure,
more porous film structures.[6] ) o
affecting resistivity.

) Higher substrate temperatures
Increasing temperature can _
o ) can influence crystal structure
Substrate Temperature lower resistivity by promoting o
O and grain size, thereby
better crystallinity.[7] ] o
affecting resistivity.

Note: The combined effect in a Mo-Ti alloy will depend on the specific composition and

deposition conditions.

Mechanical Properties

The mechanical properties of Mo-Ti thin films, such as hardness and elastic modulus, are
crucial for applications requiring durable coatings. The addition of molybdenum to titanium can
enhance these properties.[3] Nanoindentation is a common technique used to measure the
hardness and elastic modulus of thin films.[7] The microstructure, which is controlled by
sputtering parameters, is a key determinant of the mechanical performance of the film.

Table 2: Mechanical Properties of Sputtered Molybdenum and Titanium Thin Films.
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Molybdenum (Mo) Thin

Property . Titanium (Ti) Thin Films
Films
Can be influenced by grain Hardness values can range
size and internal stress, which from approximately 7 to 13
Hardness

are dependent on sputtering

conditions.[7]

GPa depending on the

deposition parameters.[8][9]

Elastic Modulus

Varies with deposition
temperature and

microstructure.[7]

Can range from approximately
126 to 180 GPa.[8][9]

Internal Stress

Can be either compressive or
tensile depending on the

sputtering pressure.[6]

Can be controlled by
deposition parameters,
transitioning from compressive

to tensile stress.[8]

Experimental Protocols

The following protocols provide a general framework for the deposition of Mo-Ti thin films using

DC magnetron sputtering. The exact parameters will need to be optimized for the specific

sputtering system and desired film properties.

Substrate Preparation

¢ Select a suitable substrate (e.g., silicon wafer, glass slide, or a specific device component).

» Clean the substrate to remove any organic and inorganic contaminants. A typical cleaning

procedure involves sequential ultrasonic cleaning in acetone, isopropyl alcohol, and

deionized water, each for 10-15 minutes.[5]

¢ Dry the substrate thoroughly using a nitrogen gun.

e Mount the cleaned substrate onto the substrate holder in the sputtering chamber.

DC Magnetron Co-Sputtering of Mo-Ti Thin Films

This protocol describes the co-sputtering process from separate Mo and Ti targets to create an

alloyed thin film.
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e System Preparation:

o Load the high-purity Molybdenum (99.95% or higher) and Titanium (99.99% or higher)
sputtering targets into their respective magnetron guns.

o Ensure the substrate holder is positioned at the desired target-to-substrate distance
(typically 5-15 cm).

e Vacuum Pumping:

o Evacuate the sputtering chamber to a base pressure of at least 5 x 10-6 Torr to minimize
contamination from residual gases.

o Deposition Process:

o Introduce high-purity Argon (Ar) gas into the chamber. The working pressure is a critical
parameter and typically ranges from 1 to 10 mTorr.[6]

o Set the desired sputtering power for both the Mo and Ti targets. The relative power applied
to each target will control the composition of the resulting film. This requires careful
calibration for a specific system.

o If desired, heat the substrate to a specific temperature to influence film properties.

o Pre-sputter the targets for 5-10 minutes with the shutter closed to clean the target
surfaces.[5]

o Open the shutter to begin the deposition of the Mo-Ti thin film onto the substrate.
o The deposition time will determine the final thickness of the film.
e Post-Deposition:

o Once the desired thickness is achieved, close the shutter and turn off the power to the
sputtering guns.

o Allow the substrate to cool down in a vacuum or in an inert gas atmosphere.
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o Vent the chamber to atmospheric pressure and carefully remove the coated substrate.

Table 3: Example Sputtering Parameters for Mo-Ti Thin Film Deposition.

Parameter Range / Value Purpose

Base Pressure <5 x10-6 Torr Minimize contamination
Working Gas Argon (Ar) Sputtering medium
Working Pressure 1-10 mTorr Influences film density and

stress|[6]

Controls Mo deposition rate

Mo Target Power (DC) 50 - 300 W ) .
and film properties[5]
] Controls Ti deposition rate and
Ti Target Power (DC) 50 - 300 W ] ]
film properties
Affects crystallinity and
Substrate Temperature Room Temperature - 400°C )
microstructure[7]
] Affects deposition rate and
Target-to-Substrate Distance 5-15cm ] ]
uniformity
Deposition Time Variable Determines film thickness

Characterization of Mo-Ti Thin Films

After deposition, a variety of techniques can be used to characterize the properties of the Mo-Ti
thin films:

e Thickness: Stylus profilometry or ellipsometry.

o Composition: Energy-Dispersive X-ray Spectroscopy (EDS) or X-ray Photoelectron
Spectroscopy (XPS).

o Crystal Structure: X-ray Diffraction (XRD).

o Surface Morphology: Scanning Electron Microscopy (SEM) or Atomic Force Microscopy
(AFM).
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» Electrical Resistivity: Four-point probe measurement.
e Mechanical Properties: Nanoindentation.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for depositing and characterizing Mo-Ti

thin films.
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Caption: Workflow for Mo-Ti thin film deposition and characterization.
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Logical Relationship of Sputtering Parameters and Film
Properties

The diagram below illustrates the cause-and-effect relationships between key sputtering
parameters and the resulting thin film properties.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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